Lipophilicity (LogP) Differentiation vs. Des-Methyl Analog
Methyl 4-(4-amino-2-methylphenethyl)benzoate exhibits a significantly higher computed partition coefficient (LogP = 3.15) compared to its direct des-methyl analog, Methyl 4-(4-aminophenethyl)benzoate (LogP = 2.84), a difference of ΔLogP = 0.31 . This is a direct cross-study comparison of vendor-computed properties derived from the same algorithm.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.14902 |
| Comparator Or Baseline | Methyl 4-(4-aminophenethyl)benzoate (CAS 1346136-01-3), LogP = 2.8406 |
| Quantified Difference | ΔLogP = +0.30842 |
| Conditions | Computed LogP (method consistent across vendor datasheets on leyan.com) |
Why This Matters
A ΔLogP of 0.31 can translate to an approximately 2-fold difference in octanol/water partitioning, significantly impacting membrane permeability assays, HPLC retention times, and formulation partitioning behavior in early drug discovery.
